Dopastin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

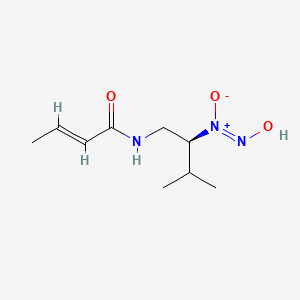

(Z)-[(2S)-1-[[(E)-but-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)/b5-4+,12-11-/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPRFBUTGLVJQS-AJUNOXAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NC[C@H](C(C)C)/[N+](=N/O)/[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

dydrogesterone mechanism of action in endometrium

An In-depth Technical Guide on the Core Mechanism of Action of Dydrogesterone (B1671002) in the Endometrium

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dydrogesterone is a synthetic, orally active retroprogesterone (B1680555) that acts as a highly selective agonist for the progesterone (B1679170) receptor (PR). Its molecular structure, a stereoisomer of natural progesterone, confers high oral bioavailability and a targeted progestogenic profile with minimal off-target hormonal activities. In the endometrium, dydrogesterone orchestrates a series of critical physiological events essential for menstrual cycle regulation, embryo implantation, and pregnancy maintenance. Its primary mechanism involves binding to nuclear progesterone receptors to modulate gene expression, leading to the secretory transformation of the endometrium, decidualization of stromal cells, and profound immunomodulation of the local uterine environment. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Progesterone Receptor Signaling

Dydrogesterone exerts its effects by selectively binding to and activating progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors.[1] Unlike natural progesterone, dydrogesterone's unique "bent" molecular conformation enhances its selectivity for the PR, with negligible binding to androgen, estrogen, glucocorticoid, or mineralocorticoid receptors.[2][3] This high selectivity minimizes the risk of androgenic and other off-target side effects.[2] The primary pathway of action is genomic, involving the direct regulation of gene transcription in endometrial cells.

Genomic Signaling Pathway

The classical mechanism involves the diffusion of dydrogesterone into the target endometrial cell, where it binds to the PR in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins and subsequent receptor dimerization. The activated dydrogesterone-PR complex then translocates to the nucleus, binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, and recruits co-activators or co-repressors to modulate the rate of transcription. This process alters the synthesis of key proteins that drive the physiological changes in the endometrium.

Caption: Genomic signaling pathway of dydrogesterone in an endometrial cell.

Physiological Effects on the Endometrium

Following an estrogen-primed proliferative phase, dydrogesterone induces profound structural and functional changes in the endometrium, preparing it for potential embryo implantation.

Secretory Transformation

Dydrogesterone is essential for converting the proliferative endometrium into a secretory lining. This involves inhibiting estrogen-driven cell proliferation and promoting the differentiation of endometrial glands, which begin to synthesize and secrete glycoproteins, lipids, and peptides necessary to nourish a pre-implantation embryo.[4]

Decidualization

A critical progesterone-dependent process is the decidualization of endometrial stromal cells (ESCs).[5] This involves the morphological and biochemical transformation of fibroblastic ESCs into larger, rounded, secretory decidual cells.[5][6] This process is fundamental for creating a receptive endometrium, controlling trophoblast invasion, and establishing the maternal-fetal interface.[5] Key markers of successful decidualization include the increased production and secretion of prolactin (PRL) and insulin-like growth factor-binding protein-1 (IGFBP-1).[6][7][8]

Immunomodulatory Role in the Endometrial Microenvironment

Successful pregnancy requires maternal immune tolerance towards the semi-allogeneic fetus. Dydrogesterone is a key player in establishing this tolerance by modulating the local endometrial immune response.

Induction of Progesterone-Induced Blocking Factor (PIBF)

Upon binding to its receptor on lymphocytes, dydrogesterone stimulates the production of a crucial mediator protein called the Progesterone-Induced Blocking Factor (PIBF).[9][10][11][12] PIBF is central to the immunological effects of progesterone and dydrogesterone.[13][14]

Th1/Th2 Cytokine Shift

PIBF orchestrates a shift in the cytokine balance away from a pro-inflammatory, T-helper 1 (Th1) dominant profile and towards an anti-inflammatory, T-helper 2 (Th2) dominant profile.[14] Specifically, dydrogesterone has been shown to significantly inhibit the production of Th1 cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while upregulating the production of Th2 cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[11][15][16] This Th2-dominant environment suppresses cytotoxic immune responses that could otherwise lead to embryo rejection.[17] This effect is confirmed to be progesterone receptor-dependent, as it is blocked by the antagonist mifepristone (B1683876) (RU486).[11][16]

Caption: Immunomodulatory action of dydrogesterone via PIBF signaling.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Oral Dydrogesterone (10 mg dose)

| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) (Active Metabolite) |

| Cmax (ng/mL) | 2.9 - 3.6 | 77 - 88 |

| Tmax (hours) | 1.5 | 1.5 - 1.6 |

| Data derived from a study on oocyte donors after single and multiple doses.[18] |

Table 2: Effective Clinical Dosages for Endometrial Support

| Indication | Daily Dosage Range | Study Context |

| Endometriosis | 10 - 60 mg | Treatment of symptoms and lesions.[19] |

| Luteal Phase Support (ART) | 20 - 40 mg | Used in fresh and frozen embryo transfer cycles.[20][21] |

| Hormone Replacement Therapy | 5 - 20 mg | In combination with estrogen to protect the endometrium.[22] |

| Endometrial Polyps | 20 mg (cycled) | Management of premenopausal patients.[23] |

Table 3: Effect of Dydrogesterone on Endometrial Parameters

| Parameter | Before Treatment | After 3 Months of Treatment | P-value |

| Mean Endometrial Thickness (cm) | 1.17 ± 0.33 | 0.90 ± 0.35 | < 0.001 |

| Mean Polyp Size (cm) | 1.10 ± 0.34 | 0.74 ± 0.65 | = 0.001 |

| Data from a study on the treatment of endometrial polyps in premenopausal women.[23] |

Key Experimental Protocols

Protocol: In Vitro Decidualization of Human Endometrial Stromal Cells (ESCs)

This protocol outlines the standard method to induce decidualization in primary human ESCs to study the effects of progestogenic compounds like dydrogesterone.

-

Cell Isolation and Culture:

-

Obtain endometrial tissue biopsies from consenting donors during the proliferative phase.

-

Mince the tissue and digest with collagenase (e.g., 0.1% Collagenase Type IV) and DNase I at 37°C to create a single-cell suspension.

-

Separate stromal cells from epithelial glands by sequential filtration through nylon meshes of decreasing pore size (e.g., 100 µm then 40 µm). Epithelial glands are retained on the 40 µm filter, while stromal cells pass through.

-

Plate the filtered stromal cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Culture until 80-90% confluent.[5]

-

-

Decidualization Induction:

-

Remove the growth medium and replace it with a decidualization medium. A standard medium consists of DMEM/F-12 with 2% charcoal-stripped FBS, 1 µM medroxyprogesterone (B1676146) acetate (B1210297) (MPA) (or an equivalent dose of dydrogesterone), and 0.5 mM 8-bromo-cAMP (a cAMP analog).[4][24] Some protocols also include 10 nM Estradiol (B170435) (E2).[5]

-

Culture cells for 8-14 days, changing the medium every 2-3 days.

-

-

Assessment of Decidualization:

-

Morphological Changes: Observe cells daily using phase-contrast microscopy for the characteristic change from an elongated, fibroblastic shape to a rounded, epithelioid morphology.[5]

-

Biochemical Markers: Collect culture supernatants at various time points to quantify the secretion of decidualization markers. Prolactin (PRL) and IGFBP-1 are typically measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA).[5]

-

Gene Expression: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the upregulation of decidualization marker genes, such as PRL and IGFBP1.

-

Caption: Experimental workflow for in vitro decidualization of endometrial stromal cells.

Protocol: Quantification of PIBF and Cytokines by ELISA

-

Sample Collection and Preparation:

-

For clinical studies, collect peripheral blood via venipuncture into serum-separating tubes. Centrifuge to separate serum and store at -80°C until analysis.[1]

-

For in vitro studies, isolate peripheral blood mononuclear cells (PBMCs) and culture them with a stimulant (e.g., phytohaemagglutinin) in the presence or absence of dydrogesterone. Collect the culture supernatant after a defined incubation period (e.g., 48-72 hours).[11]

-

-

ELISA Procedure (General Principles):

-

Use commercially available ELISA kits specific for human PIBF, IFN-γ, TNF-α, IL-4, and IL-10.

-

Coat a 96-well microplate with a capture antibody specific to the analyte of interest.

-

Block non-specific binding sites.

-

Add standards, controls, and prepared samples (serum or culture supernatant) to the wells and incubate.

-

Wash the plate, then add a biotinylated detection antibody specific for the analyte.

-

Wash again, then add streptavidin conjugated to horseradish peroxidase (HRP).

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop the reaction with an acid solution (e.g., H₂SO₄) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[25]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Calculate the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.

-

Protocol: Competitive Progesterone Receptor Binding Assay

-

Receptor Preparation:

-

Prepare cytosolic fractions from a source rich in progesterone receptors, such as MCF-7 breast cancer cells (pre-treated with estradiol to upregulate PR expression) or uterine tissue.[26]

-

-

Binding Reaction:

-

In a series of tubes, incubate the receptor preparation with a constant, low concentration of a radiolabeled progestin (e.g., [³H]-progesterone or [³H]-ORG 2058).[26]

-

To separate tubes, add increasing concentrations of unlabeled "cold" competitor ligand (e.g., progesterone as a reference, or dydrogesterone as the test compound).

-

Include tubes for measuring total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled progesterone).

-

-

Separation and Quantification:

-

After incubation, separate the receptor-bound radioligand from the free radioligand (e.g., using dextran-coated charcoal which adsorbs free ligand).

-

Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). This value is inversely proportional to the binding affinity of the test compound.

-

References

- 1. Characterisation of serum progesterone and progesterone-induced blocking factor (PIBF) levels across trimesters in healthy pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro decidualization of human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of insulin-like growth factor-binding protein-1 synthesis and secretion by progestin and relaxin in long term cultures of human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insulin-like growth factors in endometrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dydrogesterone supplementation in women with threatened preterm delivery--the impact on cytokine profile, hormone profile, and progesterone-induced blocking factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of cytokine production by dydrogesterone in lymphocytes from women with recurrent miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The impact of dydrogesterone supplementation on hormonal profile and progesterone-induced blocking factor concentrations in women with threatened abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jkalinka.pl [jkalinka.pl]

- 14. Progesterone induced blocking factor in health and disease [explorationpub.com]

- 15. Cytokines, Hormones and Cellular Regulatory Mechanisms Favoring Successful Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Depletion of CD8+ cells abolishes the pregnancy protective effect of progesterone substitution with dydrogesterone in mice by altering the Th1/Th2 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. storage.imrpress.com [storage.imrpress.com]

- 21. Frontiers | Supplementary dydrogesterone is beneficial as luteal phase support in artificial frozen-thawed embryo transfer cycles compared to micronized progesterone alone [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. A prospective, open-label, single-arm study to evaluate the efficacy of dydrogesterone in the treatment of endometrial polyps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isolation of Mouse Endometrial Epithelial and Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evidence that exposure to progesterone alone is a sufficient stimulus to cause a precipitous rise in the immunomodulatory protein the progesterone induced blocking factor (PIBF) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture and Functional Landscape of Dydrogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dydrogesterone (B1671002), a synthetic retro-progesterone, has been a cornerstone in the management of a spectrum of progesterone-deficient conditions for decades. Its unique molecular structure confers a pharmacological profile characterized by high oral bioavailability and a remarkable selectivity for the progesterone (B1679170) receptor (PR). This technical guide provides an in-depth exploration of the molecular structure, mechanism of action, and functional implications of dydrogesterone. We delve into its binding affinities for steroid receptors, its metabolic fate, and its downstream signaling sequelae. Detailed experimental protocols for key assays used to characterize its activity are provided, alongside a comprehensive summary of its pharmacokinetic properties. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the study of progestins and their therapeutic applications.

Molecular Structure and Physicochemical Properties

Dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) is a stereoisomer of progesterone, distinguished by a "retro" configuration of the steroid backbone. This unique three-dimensional conformation, with the hydrogen atom at C9 in the β-position and the methyl group at C10 in the α-position, results in a bent molecular structure.[1] This contrasts with the relatively planar structure of native progesterone. This altered geometry is fundamental to its distinct pharmacological properties, including its high affinity and selectivity for the progesterone receptor and its enhanced oral bioavailability.[1][2]

Table 1: Physicochemical Properties of Dydrogesterone

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₈O₂ | [3] |

| Molar Mass | 312.45 g/mol | [3] |

| Melting Point | 168-169 °C | [3] |

| Solubility | Soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water. | [3] |

| LogP | 3.4 | [3] |

Mechanism of Action: A Highly Selective Progesterone Receptor Agonist

Dydrogesterone exerts its biological effects primarily through its potent and selective agonism of the progesterone receptor (PR), a member of the nuclear receptor superfamily.[4][5] The PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities. Dydrogesterone binds to and activates both PR-A and PR-B.[6] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

In addition to this classical genomic signaling, progestins can also elicit rapid, non-genomic effects initiated at the cell membrane.[8] While the direct involvement of dydrogesterone in these non-genomic pathways is an area of ongoing research, it has been shown to inhibit myometrial contractions in a manner independent of the classical progesterone receptor, suggesting a potential non-genomic mechanism of action.[9]

Receptor Binding Affinity and Selectivity

A key feature of dydrogesterone is its high selectivity for the progesterone receptor, with minimal affinity for other steroid hormone receptors, such as the androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors. This selectivity minimizes the potential for off-target effects commonly associated with less selective progestins.[10][11] The binding affinities of dydrogesterone and its major active metabolite, 20α-dihydrodydrogesterone (DHD), for various steroid receptors are summarized in Table 2.

Table 2: Receptor Binding Affinity (Ki, nM) of Dydrogesterone and its Metabolites

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ERα) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |

| Dydrogesterone | 12.6 | >1000 | >10000 | 357 | >1000 |

| 20α-dihydrodydrogesterone (DHD) | 20.0 | >1000 | >10000 | >1000 | >1000 |

| Progesterone | 2.0 | 100 | >10000 | 20 | 1.0 |

Data compiled from Rižner et al., Steroids, 2011.[10]

Functional Potency

The progestogenic activity of dydrogesterone has been confirmed in functional cell-based assays that measure the transactivation of progesterone receptor-responsive genes. The EC50 values for dydrogesterone and its metabolite in a luciferase reporter gene assay are presented in Table 3.

Table 3: Functional Potency (EC50, nM) of Dydrogesterone and its Metabolites in a PR-B CALUX® Assay

| Compound | EC50 (nM) |

| Dydrogesterone | 0.32 |

| 20α-dihydrodydrogesterone (DHD) | 10.8 |

| Progesterone | 0.36 |

Data compiled from Rižner et al., Steroids, 2011.[10]

Metabolism and Pharmacokinetics

Following oral administration, dydrogesterone is rapidly absorbed and extensively metabolized in the liver.[4][6] The primary metabolic pathway involves the reduction of the 20-keto group by aldo-keto reductase enzymes (AKR1C1 and AKR1C3) to form its main active metabolite, 20α-dihydrodydrogesterone (DHD).[3][6] DHD also possesses progestogenic activity, although it is less potent than the parent compound.[6] Dydrogesterone is also metabolized to a lesser extent by cytochrome P450 enzymes, primarily CYP3A4.[3] The metabolites are predominantly excreted in the urine as glucuronic acid conjugates.[6]

Table 4: Pharmacokinetic Parameters of Dydrogesterone and 20α-dihydrodydrogesterone (DHD)

| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) | Reference(s) |

| Tmax (hours) | 0.5 - 2.5 | ~1.5 | [6][12][13] |

| Cmax (ng/mL) after 10 mg single dose | ~2.5 - 3.0 | ~50 - 60 | [13] |

| AUC (ng·h/mL) after 10 mg single dose | ~7 - 8 | ~300 - 350 | [13] |

| Elimination Half-life (hours) | 5 - 7 | 14 - 17 | [6] |

| Absolute Bioavailability (%) | 28 | - | [6] |

Signaling Pathways and Metabolic Fate

The biological effects of dydrogesterone are mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Caption: Genomic signaling pathway of dydrogesterone.

Caption: Metabolic pathway of dydrogesterone in the liver.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Steroid Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of dydrogesterone and its metabolites for various steroid receptors.

Materials:

-

HEK293 cells transiently or stably expressing the human steroid receptor of interest (PR, AR, GR, MR, or ER).

-

Radioligand specific for each receptor (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR).

-

Unlabeled dydrogesterone, 20α-dihydrodydrogesterone, and reference compounds.

-

Binding buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation cocktail and vials.

-

Microplate harvester and filter mats.

-

Liquid scintillation counter.

Procedure:

-

Cell Lysate Preparation: Harvest cells expressing the receptor of interest and prepare a crude membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add the cell lysate, a fixed concentration of the specific radioligand, and varying concentrations of the unlabeled test compound (dydrogesterone, DHD, or reference).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. The filter will trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay for Functional Progestogenic Activity

This assay measures the ability of dydrogesterone to activate the progesterone receptor and induce the expression of a reporter gene.

Materials:

-

A suitable mammalian cell line (e.g., HEK293 or Ishikawa cells) that endogenously or recombinantly expresses the human progesterone receptor.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Dydrogesterone, 20α-dihydrodydrogesterone, and a reference agonist (e.g., progesterone).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection method.

-

Compound Treatment: After transfection, treat the cells with various concentrations of dydrogesterone, DHD, or the reference agonist. Include a vehicle control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

Gene Expression Profiling using RNA-Sequencing

This protocol outlines a general workflow for analyzing changes in the transcriptome of endometrial cells in response to dydrogesterone treatment.

Materials:

-

Human endometrial cell line (e.g., Ishikawa or primary endometrial stromal cells).

-

Cell culture medium and supplements.

-

Dydrogesterone.

-

RNA extraction kit.

-

DNase I.

-

RNA quality assessment system (e.g., Agilent Bioanalyzer).

-

RNA sequencing library preparation kit.

-

Next-generation sequencing platform.

Procedure:

-

Cell Culture and Treatment: Culture endometrial cells to the desired confluency. Treat the cells with dydrogesterone at a relevant concentration and for a specific duration. Include a vehicle-treated control group.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit. Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer and a microfluidics-based electrophoresis system.

-

Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the high-quality reads to the human reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the dydrogesterone-treated group compared to the control group.

-

Pathway and Functional Enrichment Analysis: Analyze the differentially expressed genes to identify enriched biological pathways and gene ontology terms.

-

Caption: Workflow for RNA-sequencing analysis.

Conclusion

Dydrogesterone's unique retro-progesterone structure underpins its favorable pharmacological profile as a highly selective and orally active progestin. Its potent agonism of the progesterone receptor, coupled with a lack of significant off-target steroid receptor activity, provides a clear molecular basis for its therapeutic efficacy in a range of gynecological conditions. The comprehensive data and detailed methodologies presented in this technical guide offer a valuable resource for the scientific community to further explore the molecular intricacies of dydrogesterone and to guide the development of future progestin-based therapies.

References

- 1. Reference Gene Selection for Real-Time Quantitative PCR Analysis of the Mouse Uterus in the Peri-Implantation Period | PLOS One [journals.plos.org]

- 2. Characterization of the functional progesterone receptor in an endometrial adenocarcinoma cell line (Ishikawa): progesterone-induced expression of the alpha1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. xobi.net [xobi.net]

- 5. msjonline.org [msjonline.org]

- 6. Human endometrial cell-type-specific RNA sequencing provides new insights into the embryo-endometrium interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enrichment of cell cycle pathways in progesterone-treated endometrial organoids of infertile women compared to fertile women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imrpress.com [imrpress.com]

- 10. Early effects of high concentrations of progesterone and mifepristone A gene expression study of endometrial cancer cells (Ishikawa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of microarray experiments of gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Dydrogesterone vs. Natural Progesterone: An In-depth Technical Guide to Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the signaling pathways activated by dydrogesterone (B1671002), a synthetic progestogen, and natural progesterone (B1679170). Dydrogesterone exhibits a high selectivity for the progesterone receptor (PR) and is primarily metabolized to the active compound 20α-dihydrodydrogesterone (DHD). Both dydrogesterone and its metabolite, alongside natural progesterone, exert their effects through genomic and non-genomic signaling cascades. This document details these pathways, presents comparative quantitative data on receptor binding and gene activation, and provides methodologies for key experimental procedures used to elucidate these mechanisms.

Introduction

Progesterone is a critical steroid hormone involved in the regulation of the female reproductive cycle, pregnancy, and embryogenesis. Its biological effects are mediated primarily through the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B, transcribed from the same gene but with distinct transcriptional activities. Dydrogesterone is a retro-progesterone, a stereoisomer of progesterone, designed to have high oral bioavailability and a favorable safety profile. Understanding the nuances of how dydrogesterone and its active metabolite, 20α-dihydrodydrogesterone (DHD), interact with and activate progesterone receptors in comparison to natural progesterone is crucial for drug development and clinical applications.

Progesterone Receptor Isoforms and their Function

The biological response to progesterone and its analogs is primarily mediated by two isoforms of the progesterone receptor: PR-A and PR-B. These isoforms are identical except for an additional 164 amino acids at the N-terminus of PR-B, which includes a unique transactivation domain (AF-3). This structural difference leads to distinct functional roles:

-

PR-B: Generally functions as a transcriptional activator of progesterone-responsive genes.

-

PR-A: Can act as a transcriptional inhibitor of PR-B and other steroid hormone receptors, depending on the cellular context.

The ratio of PR-A to PR-B in a target tissue is a critical determinant of the cellular response to progestogens.

Comparative Signaling Pathways

Both natural progesterone and dydrogesterone initiate signaling through genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the progestogen to the PR in the cytoplasm, leading to a conformational change, dissociation from heat-shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the ligand-receptor complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.

Dydrogesterone is a potent and selective agonist for the progesterone receptor, with a similar mechanism of action to natural progesterone in this genomic pathway.[1] Its high selectivity means it has minimal affinity for other steroid receptors, such as androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.[2]

Non-Genomic Signaling Pathways

Rapid, non-genomic effects of progesterone are mediated by membrane-bound progesterone receptors (mPRs) and other cell-surface proteins. These actions do not directly involve gene transcription but instead activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. These rapid signals can influence a variety of cellular processes, including cell proliferation and survival.

While the primary actions of dydrogesterone are mediated through the nuclear PR, there is evidence to suggest it may also have non-genomic effects. For instance, dydrogesterone has been shown to inhibit myometrial contractions in a manner that is independent of the classical progesterone receptor, suggesting a non-genomic mechanism of action.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing natural progesterone, dydrogesterone, and its active metabolite, 20α-dihydrodydrogesterone.

Table 1: Comparative Binding Affinity for Progesterone Receptors

| Compound | Receptor | Relative Binding Affinity (%) | IC50 / Ki (nM) | Reference |

| Natural Progesterone | PR (undifferentiated) | 100 | - | [4] |

| Dydrogesterone | PR (in blood mononuclear cells) | 0 - 298 (variable) | - | [4] |

| 20α-dihydrodydrogesterone (DHD) | PR (undifferentiated) | Lower than Dydrogesterone | - | [5] |

Table 2: Comparative Transcriptional Activation

| Compound | Reporter Gene Assay | EC50 (nM) | Target Cell | Reference |

| Natural Progesterone | MMTV-luciferase | - | T47D | [6] |

| Dydrogesterone | MMTV-luciferase | - | T47D | [6] |

Note: Specific EC50 values for dydrogesterone and DHD in reporter gene assays are not consistently reported in the literature.

Table 3: Comparative Regulation of Target Gene Expression

| Compound | Target Gene | Cell Line | Fold Change vs. Control | Reference |

| Natural Progesterone | WNT4 | Mouse Mammary Epithelium | 3-5 fold increase | [7] |

| Dydrogesterone | Endometrial genes (global) | Human Endometrium | No significant difference vs. micronized progesterone | [8] |

Note: Direct comparative studies quantifying the fold change of specific target genes like FKBP5 and WNT4 in response to dydrogesterone versus natural progesterone in the same experimental system are limited.

Detailed Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol is adapted for determining the relative binding affinity of test compounds for the progesterone receptor.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the progesterone receptor ligand-binding domain (PR-LBD) in assay buffer.

-

Prepare a working solution of a fluorescently labeled progesterone analog (tracer).

-

Prepare serial dilutions of the test compounds (dydrogesterone, DHD, natural progesterone) and control compounds.[9]

-

-

Assay Plate Setup:

-

To a 384-well plate, add the serially diluted test compounds or vehicle control.

-

Prepare a premix of the PR-LBD and fluorescent tracer and add it to each well.[9]

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.[9]

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the tracer.[9]

-

-

Data Analysis:

-

Calculate the millipolarization (mP) values. The displacement of the tracer by the test compound results in a decrease in the mP value.

-

Plot the mP values against the log of the competitor concentration to generate a dose-response curve and determine the IC50 value for each compound.[10]

-

Luciferase Reporter Gene Assay for PR Activation

This protocol is used to quantify the transcriptional activity of the progesterone receptor in response to ligand binding.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., T47D human breast cancer cells) in appropriate media.

-

Transfect the cells with a progesterone receptor expression vector and a reporter plasmid containing a progesterone-responsive promoter (e.g., MMTV) driving the expression of the luciferase gene.[6]

-

-

Hormone Treatment:

-

Treat the transfected cells with serial dilutions of the test compounds (dydrogesterone, DHD, natural progesterone) or vehicle control.

-

-

Incubation:

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and luciferase protein expression.

-

-

Cell Lysis and Luminescence Measurement:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.[11]

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.[12]

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the in vivo binding of the progesterone receptor to specific DNA sequences.

Methodology:

-

Cross-linking and Cell Lysis:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and shear the chromatin into smaller fragments using sonication.[13]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the progesterone receptor.

-

Precipitate the antibody-protein-DNA complexes using protein A/G-conjugated beads.[13]

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Purify the DNA.

-

-

Quantitative PCR (qPCR):

-

Use qPCR with primers specific for known progesterone response elements (e.g., in the promoter of the FKBP5 or WNT4 gene) to quantify the enrichment of these sequences in the immunoprecipitated DNA compared to a negative control.

-

Conclusion

Dydrogesterone and its active metabolite, 20α-dihydrodydrogesterone, function as selective progesterone receptor agonists, primarily mediating their effects through the classical genomic signaling pathway. While evidence for non-genomic actions exists, further research is needed to fully elucidate these mechanisms and their physiological relevance. The high selectivity of dydrogesterone for the progesterone receptor underscores its favorable clinical profile. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced differences in the signaling pathways of dydrogesterone and natural progesterone, contributing to the development of more targeted and effective progestogenic therapies. A significant gap in the current literature is the lack of direct, quantitative comparisons of receptor binding affinities and transcriptional activation potencies for dydrogesterone, DHD, and natural progesterone across the different PR isoforms. Future studies should aim to address this to provide a more complete understanding of their comparative pharmacology.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Relative binding activity of dydrogesterone with blood mononuclear cells progesterone receptors of women included in the IVF program] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

The Pharmacokinetics and Bioavailability of Oral Dydrogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral dydrogesterone (B1671002), a synthetic retro-progesterone widely used in various gynecological conditions. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of dydrogesterone, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Executive Summary

Oral dydrogesterone is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 2.5 hours. It exhibits an absolute bioavailability of approximately 28%. The drug is extensively bound to plasma proteins (>90%) and undergoes rapid and extensive metabolism, primarily to its pharmacologically active main metabolite, 20α-dihydrodydrogesterone (DHD). DHD plasma levels are substantially higher than those of the parent drug. Both dydrogesterone and DHD are primarily eliminated via the kidneys as metabolites. The elimination half-life of dydrogesterone is in the range of 5 to 7 hours, while that of DHD is longer, between 14 to 17 hours.

Pharmacokinetic Profile

The pharmacokinetic properties of dydrogesterone and its active metabolite, DHD, have been characterized in several clinical studies. The key parameters are summarized in the tables below, providing a comparative overview of single-dose and steady-state pharmacokinetics.

Single-Dose Pharmacokinetics

Pharmacokinetic parameters following a single oral dose of 10 mg dydrogesterone in healthy female volunteers under fasting conditions are presented in Table 1.

Table 1: Single-Dose Pharmacokinetic Parameters of Dydrogesterone and 20α-dihydrodydrogesterone (10 mg oral dose) [1]

| Parameter | Dydrogesterone (D) | 20α-dihydrodydrogesterone (DHD) |

| Cmax (ng/mL) | 2.1 | 53.0 |

| AUCinf (ng·h/mL) | 7.7 | 322.0 |

| Tmax (h) | 0.5 - 2.5 | ~1.5 |

| t½ (h) | 5 - 7 | 14 - 17 |

Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.

Steady-State Pharmacokinetics

Upon repeated administration, steady-state concentrations of dydrogesterone and DHD are achieved within 3 days.[2] The pharmacokinetic profile at steady-state following multiple dosing is crucial for understanding the drug's long-term therapeutic effects. Table 2 presents the pharmacokinetic parameters at steady state.

Table 2: Steady-State Pharmacokinetic Parameters of Dydrogesterone and 20α-dihydrodydrogesterone (10 mg three times daily)

| Parameter | Dydrogesterone (D) | 20α-dihydrodydrogesterone (DHD) |

| Cmax (ng/mL) | 3.6 | 88 |

| Tmax (h) | 1.5 | 1.5 |

Data obtained on the eighth day of administration, representing steady-state conditions.

Bioavailability

The bioavailability of an orally administered drug is a critical factor determining its clinical efficacy.

Absolute Bioavailability

The absolute bioavailability of oral dydrogesterone has been determined to be 28%. This was established in a study comparing a 20 mg oral dose to a 7.8 mg intravenous infusion.[3]

Effect of Food

While specific quantitative data on the effect of food on dydrogesterone bioavailability is not extensively published, general principles of drug absorption suggest that co-administration with food can potentially alter the rate and extent of absorption. For other progestogens like oral micronized progesterone (B1679170), concomitant food ingestion has been shown to increase the area under the curve (AUC) and maximum plasma concentration (Cmax).[4] Further studies are warranted to fully elucidate the impact of food on dydrogesterone's pharmacokinetic profile.

Absorption

Oral dydrogesterone is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations (Tmax) are typically observed between 0.5 and 2.5 hours after administration.[1]

Distribution

Following absorption, dydrogesterone is widely distributed in the body. Both dydrogesterone and its active metabolite, DHD, are highly bound to plasma proteins, with a binding percentage exceeding 90%.[1] The steady-state volume of distribution for dydrogesterone after intravenous administration is approximately 1400 L.[1]

Metabolism

Dydrogesterone undergoes rapid and extensive metabolism in the liver. It is almost completely converted to its main active metabolite, 20α-dihydrodydrogesterone (DHD).[2] The plasma concentrations of DHD are significantly higher than those of the parent compound, with AUC and Cmax ratios of DHD to dydrogesterone being in the order of 40 and 25, respectively.[3]

The primary metabolic pathway is the reduction of the 20-keto group of dydrogesterone to form DHD. This reaction is predominantly catalyzed by cytosolic enzymes, specifically aldo-keto reductases of the AKR1C family (mainly AKR1C1 and to a lesser extent AKR1C3).[2] A secondary metabolic pathway involves the cytochrome P450 system, with CYP3A4 being the main enzyme responsible for microsomal metabolism.[5]

Caption: Metabolic pathway of oral dydrogesterone.

Excretion

The metabolites of dydrogesterone are primarily excreted in the urine, mainly as glucuronic acid conjugates.[2] On average, 63% of an orally administered dose is excreted via the urine within 72 hours.[3]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. Below are detailed descriptions of typical experimental protocols.

Bioequivalence Study Protocol

A common study design to compare the bioavailability of a generic drug to a reference product is a randomized, open-label, two-period, crossover study.

Caption: Workflow of a typical bioequivalence study for oral dydrogesterone.

-

Study Population: Healthy adult female volunteers, typically between 18 and 45 years of age, with a body mass index (BMI) within a specified range.[6]

-

Study Design: A randomized, open-label, balanced, two-treatment, two-period, two-sequence, crossover design is often employed.[6]

-

Dosing: Subjects receive a single oral dose of the test and reference dydrogesterone formulations (e.g., 10 mg) under fasting conditions.[6]

-

Washout Period: A washout period of at least 14 days separates the two treatment periods to ensure complete elimination of the drug from the body.[6]

-

Blood Sampling: Serial blood samples are collected at predefined time points, for instance, pre-dose and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 48, and 72 hours post-dose.[3]

-

Pharmacokinetic Analysis: Plasma concentrations of dydrogesterone and DHD are determined, and key pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-inf are calculated.[3]

Bioanalytical Method: LC-MS/MS

The quantification of dydrogesterone and its metabolites in human plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: A common and rapid method for sample preparation is protein precipitation, where a precipitating agent like methanol (B129727) is added to the plasma sample.[7] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[8]

-

Chromatographic Separation: The analytes are separated on a reverse-phase column (e.g., Zorbax SB-C18) under isocratic conditions. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[7]

-

Mass Spectrometric Detection: Detection is achieved using a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, operating in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]

-

Method Validation: The method is validated according to regulatory guidelines, assessing parameters such as linearity, lower limit of quantification (LLOQ), precision, accuracy, and recovery.[7][8] For example, a validated method for dydrogesterone in human plasma had a calibration curve ranging from 5 to 150 ng/mL, with precision and accuracy values less than 12.5% and 7.5%, respectively.[7] Another validated method had a lower limit of quantitation of 50.6 pg/mL.[3]

Interplay of Pharmacokinetic Parameters

The key pharmacokinetic parameters are interconnected and collectively describe the disposition of a drug in the body. Understanding these relationships is fundamental for drug development and clinical pharmacology.

Caption: Logical relationships between key pharmacokinetic parameters.

This diagram illustrates how primary parameters like clearance (CL) and volume of distribution (Vd) determine the secondary parameter, elimination half-life (t½). Similarly, the area under the curve (AUC) is influenced by the bioavailability (F) and the dose, and in turn, is used to calculate clearance. The maximum concentration (Cmax) is primarily affected by the rate of absorption.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and bioavailability of oral dydrogesterone. The rapid absorption, extensive metabolism to an active metabolite, and predictable pharmacokinetic profile contribute to its clinical utility. The experimental protocols and analytical methods described herein offer a framework for conducting further research and development in this area. A thorough understanding of these principles is essential for optimizing therapeutic regimens and ensuring the safe and effective use of dydrogesterone.

References

- 1. Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpps.com [wjpps.com]

- 3. msjonline.org [msjonline.org]

- 4. The absorption of oral micronized progesterone: the effect of food, dose proportionality, and comparison with intramuscular progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. msjonline.org [msjonline.org]

- 7. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dydrogesterone Metabolism and its Active Metabolites in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dydrogesterone (B1671002) is a synthetic, orally active progestogen, a retro-isomer of progesterone (B1679170), widely prescribed for various gynecological conditions associated with progesterone deficiency. Its unique 9β,10α-stereoconfiguration distinguishes it from natural progesterone, conferring high oral bioavailability and a distinct metabolic profile.[1][2] A comprehensive understanding of its metabolism is critical for drug development professionals and researchers to appreciate its pharmacokinetic (PK) and pharmacodynamic (PD) properties, predict drug-drug interactions, and ensure clinical efficacy and safety.

This technical guide provides a detailed overview of the metabolic pathways of dydrogesterone in humans, focusing on the enzymatic processes, the primary active metabolites, and the experimental methodologies used for their characterization and quantification.

Metabolic Pathways of Dydrogesterone

The metabolism of dydrogesterone is rapid and extensive, occurring primarily in the liver.[1] The metabolic processes can be categorized into a dominant cytosolic pathway and a secondary microsomal pathway. A key feature of its metabolism is the stability of the 4,6-diene-3-one structure, which is retained in all characterized metabolites and is believed to contribute to its oral efficacy and lack of estrogenic properties.[3]

Primary Metabolic Pathway: Reduction to 20α-Dihydrodydrogesterone (20α-DHD)

The principal and most significant metabolic transformation of dydrogesterone is the hydrogenation of the 20-keto group to form its major active metabolite, 20α-dihydrodydrogesterone (20α-DHD).[1]

-

Enzymatic Conversion : This reduction is predominantly catalyzed by cytosolic enzymes, specifically aldo-keto reductase 1C1 (AKR1C1) and, to a lesser extent, AKR1C3.[1][4] Studies using human liver cytosol (HLC) have confirmed that the formation of 20α-DHD occurs exclusively in this cellular fraction and not in liver microsomes.[4][5] AKR1C1 demonstrates a higher catalytic efficiency for this conversion compared to AKR1C3.[4]

-

Significance : The plasma concentrations of 20α-DHD are substantially higher than those of the parent drug, dydrogesterone.[1] This, coupled with its own progestogenic activity (albeit lower than dydrogesterone), suggests that dydrogesterone may function as a prodrug of 20α-DHD.[1][6]

Secondary Metabolic Pathway: CYP450-Mediated Oxidation

In addition to the primary cytosolic reduction, dydrogesterone undergoes secondary metabolism by cytochrome P450 (CYP) enzymes located in the liver microsomes.

-

Enzymatic Conversion : In vitro studies have identified CYP3A4 as the main contributor to the microsomal metabolism of dydrogesterone.[4][5] A minor contribution from CYP2C19 has also been observed, though it is limited to individuals with high CYP2C19 activity.[5] Importantly, CYP-dependent metabolism does not lead to the formation of 20α-DHD.[5]

-

Clinical Relevance : The involvement of CYP3A4 suggests a potential for drug-drug interactions with strong inducers or inhibitors of this enzyme.

The metabolic fate of dydrogesterone is visually summarized in the following diagram.

Caption: Dydrogesterone Metabolic Pathways in the Human Liver.

Pharmacokinetics and Metabolite Profile

Following oral administration, dydrogesterone is rapidly absorbed and metabolized. The pharmacokinetic properties of dydrogesterone and its primary metabolite, 20α-DHD, are well-characterized and predictable.[1]

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters are summarized in the table below, highlighting the rapid conversion of dydrogesterone to 20α-DHD and the latter's prolonged systemic exposure.

Table 1: Pharmacokinetic Parameters of Dydrogesterone and 20α-DHD in Humans

| Parameter | Dydrogesterone | 20α-Dihydrodydrogesterone (20α-DHD) | Reference(s) |

|---|---|---|---|

| Oral Bioavailability | ~28% | - | [1] |

| Time to Peak (Tmax) | 0.5 - 2.5 hours | ~1.5 hours | [1] |

| Elimination Half-life (t½) | 5 - 7 hours | 14 - 17 hours | [1] |

| Cmax Ratio (DHD:Dydrogesterone) | - | ~25:1 | [1] |

| AUC Ratio (DHD:Dydrogesterone) | - | ~40:1 | [1] |

| Excretion | Predominantly via urine, as metabolites | Major urinary metabolite, mainly as a glucuronic acid conjugate |[1] |

Urinary Metabolite Profile

Studies involving the administration of radiolabeled dydrogesterone have identified the major metabolites excreted in urine. These findings confirm that the conversion to 20α-DHD is the main metabolic route.[3]

Table 2: Major Identified Urinary Metabolites of Dydrogesterone

| Metabolite | Chemical Name | % of Urinary Radioactivity | Reference(s) |

|---|---|---|---|

| 20α-DHD | 20α-hydroxy-9β,10α-pregna-4,6-diene-3-one | ~52% | [3] |

| Metabolite II | 21-hydroxy-9β,10α-pregna-4,6-diene-3,20-dione | ~18% | [3] |

| Metabolite III | 16α-hydroxy-9β,10α-4,6-diene-3,20-dione | ~1% |[3] |

Note: The three identified metabolites constitute approximately 70% of the total urinary radioactivity within the first 8 hours post-administration.[3]

Experimental Methodologies

The characterization of dydrogesterone's metabolism relies on robust in vitro and in vivo experimental protocols.

In Vitro Enzyme Phenotyping

Identifying the specific enzymes responsible for metabolism is crucial. This is typically achieved by using subcellular liver fractions and specific inhibitors.

Experimental Protocol:

-

Subcellular Fractionation : Incubate dydrogesterone separately with human liver microsomes (HLM) and human liver cytosol (HLC) to distinguish between microsomal (CYP-mediated) and cytosolic (AKR-mediated) metabolism.[5]

-

Cofactor Requirement : Ensure the presence of appropriate cofactors: NADPH for both CYP and AKR enzymes.

-

Enzyme Inhibition :

-

In HLM incubations, use specific chemical inhibitors for CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4) to confirm their role.[5]

-

In HLC incubations, use specific inhibitors for AKR1C enzymes to confirm their contribution to 20α-DHD formation.[5]

-

-

Recombinant Enzymes : Confirm findings by incubating dydrogesterone with recombinantly expressed human CYP and AKR enzymes.[5][7]

-

Analysis : Quantify the depletion of dydrogesterone and the formation of metabolites using a validated analytical method, such as LC-MS/MS.

The workflow for this experimental approach is outlined below.

Caption: Experimental Workflow for In Vitro Enzyme Phenotyping.

Quantification in Human Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of dydrogesterone and its metabolites in biological matrices like human plasma.[8][9]

Table 3: Example LC-MS/MS Protocol for Dydrogesterone Quantification in Human Plasma

| Step | Description | Example Parameters | Reference(s) |

|---|---|---|---|

| Sample Preparation | Protein Precipitation | To 0.2 mL plasma, add 0.6 mL of methanol. Vortex and centrifuge to remove precipitated proteins. | [8] |

| Chromatography | HPLC Column | Reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm) | [8] |

| Mobile Phase | Isocratic elution with a mixture of 1 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (e.g., 20:80 v/v) | [8] | |

| Flow Rate | 1.0 mL/min | [8] | |

| Mass Spectrometry | Ionization | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | [8][9] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [9] | |

| MRM Transition | Dydrogesterone: m/z 313 -> m/z 295 or m/z 313.1 -> m/z 105.5 | [8][9] |

| Quantification | Calibration Range | 5 - 150 ng/mL or 10 - 60 ng/mL in plasma |[8][9] |

Conclusion

The metabolism of dydrogesterone in humans is a well-defined process dominated by the cytosolic reduction to its main active metabolite, 20α-dihydrodydrogesterone, primarily by the enzyme AKR1C1. Secondary oxidative pathways are mediated by CYP3A4. The resulting pharmacokinetic profile is characterized by high circulating levels and a longer half-life of 20α-DHD compared to the parent drug. This comprehensive metabolic and pharmacokinetic data is essential for guiding clinical use, designing future drug-drug interaction studies, and developing novel therapeutic strategies involving this important progestogen.

References

- 1. Dydrogesterone - Wikipedia [en.wikipedia.org]

- 2. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dydrogesterone: metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 20α-Dihydrodydrogesterone - Wikipedia [en.wikipedia.org]

- 7. Biotechnological production of 20-alpha-dihydrodydrogesterone at pilot scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]

The Discovery and Synthesis of Dydrogesterone: A Technical Guide

Introduction

Dydrogesterone (B1671002) is a synthetic, orally active progestogen that is structurally and pharmacologically similar to endogenous progesterone (B1679170). Developed in the 1950s by Philips-Duphar, it was first introduced for medical use in 1961.[1][2] What sets dydrogesterone apart is its unique retro-progesterone structure, which confers high selectivity for the progesterone receptor and a favorable side-effect profile, devoid of androgenic, estrogenic, or corticoid activity.[3][4][5] This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of dydrogesterone, tailored for researchers and professionals in drug development.

Discovery and Rationale for Development

The development of dydrogesterone was driven by the need for a potent, orally bioavailable progestogen that could overcome the limitations of natural progesterone, which is poorly absorbed and rapidly metabolized by the liver.[6] Scientists at Philips-Duphar synthesized dydrogesterone in the 1950s, creating a unique stereoisomer of progesterone.[2]

The key innovation lies in its "retro" steroid structure. In dydrogesterone, the hydrogen atom at carbon 9 is in the beta (β) position, and the methyl group at carbon 10 is in the alpha (α) position, the reverse of the configuration in natural progesterone. This 9β,10α conformation results in a bent molecular shape that is highly selective for the progesterone receptor (PR).[3][7] Furthermore, the introduction of a double bond between carbons 6 and 7 enhances its progestational activity. This structural modification leads to a highly selective progestogen with improved oral bioavailability and metabolic stability compared to progesterone.[1]

Chemical Synthesis of Dydrogesterone

The most common industrial synthesis of dydrogesterone starts from natural progesterone. The process involves two primary steps: a photochemical isomerization followed by a dehydrogenation reaction.

Synthesis Pathway from Progesterone

The synthesis can be conceptually broken down as follows:

-

Photochemical Isomerization : Progesterone is dissolved in a suitable organic solvent (e.g., tetrahydrofuran) and subjected to photochemical reaction, typically using ultraviolet light. This step converts the natural 9α,10β steroid backbone into the "retro" 9β,10α configuration, yielding 9β,10α-pregn-4-ene-3,20-dione (retroprogesterone).[8]

-

Dehydrogenation : The resulting retroprogesterone (B1680555) is then subjected to a dehydrogenation reaction to introduce a double bond at the C6-C7 position. This is often achieved using a benzoquinone oxidant in an organic solvent, which selectively removes hydrogen atoms to form the 4,6-diene-3-one system characteristic of dydrogesterone.[8]

An alternative, though less common, synthetic route begins with pregnenolone (B344588) (3β-hydroxy-9α,10β-pregna-5-en-20-one). This multi-step process involves oxidation, ketal protection, bromination, elimination, photoisomerization, and rearrangement, but it is generally considered less efficient due to the longer reaction sequence.[6]

Visualization of the Synthesis Pathway

The following diagram illustrates the primary synthesis route from progesterone to dydrogesterone.

Caption: Synthesis of Dydrogesterone from Progesterone.

Mechanism of Action and Signaling Pathway

Dydrogesterone is a highly selective agonist for the progesterone receptor (PR).[1][2] Unlike many other synthetic progestins, it has a low affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, which accounts for its favorable safety profile.[3][9]

Upon oral administration, dydrogesterone is rapidly absorbed.[1] It is then extensively metabolized in the liver to its primary active metabolite, 20α-dihydrodydrogesterone (DHD).[1] Plasma concentrations of DHD are substantially higher than those of the parent drug, with AUC and Cmax ratios of DHD to dydrogesterone being approximately 40 and 25, respectively.[5] Both dydrogesterone and DHD bind to and activate the progesterone receptors (PR-A and PR-B), initiating a signaling cascade that leads to the physiological effects of progesterone.

Signaling Pathway Visualization

The diagram below outlines the mechanism of action of dydrogesterone.

Caption: Dydrogesterone Signaling Pathway.

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profiles of dydrogesterone and its major active metabolite, DHD, are predictable and linear within the therapeutic dose range.[1][5]

| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) | Reference |

| Tmax (hours) | 0.5 - 2.5 | ~1.5 | [1] |

| Terminal Half-life (hours) | 5 - 7 | 14 - 17 | [5] |

| Bioavailability | 28% | - | [1] |

| Protein Binding | >90% | >90% | [5] |

Receptor Binding and Selectivity

Dydrogesterone's therapeutic efficacy is rooted in its high selectivity for the progesterone receptor.

| Receptor | Relative Binding Affinity (Progesterone = 100%) | Reference |

| Progesterone Receptor | ~16% (but more potent in vivo) | [1] |

| Androgen Receptor | Low affinity | [9] |

| Estrogen Receptor | No affinity | [9] |

| Glucocorticoid Receptor | No clinically relevant activity | [3] |

| Mineralocorticoid Receptor | Mild antimineralocorticoid properties | [10] |

Note: While the in vitro affinity for the PR is lower than progesterone, dydrogesterone's enhanced bioavailability and metabolic stability make it 10 to 20 times more potent in vivo when administered orally.[1]

Experimental Protocols

Representative Synthesis of Dydrogesterone from Progesterone

This protocol is a conceptual representation based on described chemical transformations.[8] Actual laboratory procedures may vary and should be performed by qualified personnel with appropriate safety measures.

Objective: To synthesize dydrogesterone from progesterone.

Materials:

-

Progesterone

-

Tetrahydrofuran (THF), anhydrous

-

Benzoquinone

-

Photochemical reactor with a UV lamp

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Photochemical Isomerization to Retroprogesterone

-

Dissolve progesterone in anhydrous THF in a quartz reaction vessel suitable for photochemical reactions.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

Place the reaction vessel in the photochemical reactor and irradiate with a suitable UV light source (e.g., medium-pressure mercury lamp) while maintaining a constant temperature (e.g., 20-25°C) with cooling.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield crude retroprogesterone.

Step 2: Dehydrogenation to Dydrogesterone

-

Dissolve the crude retroprogesterone from Step 1 in a suitable organic solvent (e.g., tert-butanol (B103910) or dioxane).

-

Add a dehydrogenating agent, such as a benzoquinone (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ), to the solution.

-

Heat the reaction mixture to reflux and stir for the required duration, monitoring the reaction by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any precipitated by-products.

-

Evaporate the solvent from the filtrate under reduced pressure.

Step 3: Purification

-

Purify the crude dydrogesterone using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the product from impurities.

-

Combine the fractions containing the pure product, as identified by TLC.

-

Remove the solvent under reduced pressure.

-

Recrystallize the solid product from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain pure dydrogesterone.

-

Dry the final product under vacuum.

Progesterone Receptor Binding Assay (Conceptual Protocol)

Objective: To determine the binding affinity of dydrogesterone and DHD to the progesterone receptor relative to progesterone.

Principle: This is a competitive binding assay where a radiolabeled progestin (e.g., ³H-promegestone) competes with unlabeled ligands (progesterone, dydrogesterone, DHD) for binding to the progesterone receptor.

Materials:

-

Progesterone receptor preparation (e.g., from T47D cell lysates or recombinant sources)

-

Radiolabeled ligand (e.g., ³H-promegestone)

-

Unlabeled test compounds: Progesterone (control), Dydrogesterone, DHD

-

Assay buffer

-

Scintillation fluid and vials

-

Microplate harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds (progesterone, dydrogesterone, DHD) in the assay buffer.

-

In a microplate, add the progesterone receptor preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compounds. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).

-

Incubate the plate for a sufficient time at a controlled temperature (e.g., 2-4 hours at 4°C) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with cold assay buffer to remove any remaining unbound ligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each test compound from the resulting dose-response curve. The lower the IC₅₀, the higher the binding affinity.

References

- 1. Dydrogesterone - Wikipedia [en.wikipedia.org]

- 2. Pharmaceutical Insights: Dydrogesterone's R&D Progress [synapse.patsnap.com]

- 3. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. e-lactancia.org [e-lactancia.org]

- 6. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retroprogesterone - Wikipedia [en.wikipedia.org]

- 8. CN113666981A - A kind of synthetic method of dydrogesterone - Google Patents [patents.google.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. Dydrogesterone: Synthesis and Applications_Chemicalbook [chemicalbook.com]

The Effects of Dydrogesterone on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction